molecular formula C15H17N3O4 B2791737 N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1798734-86-7

N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2791737
CAS RN: 1798734-86-7
M. Wt: 303.318
InChI Key: MFISUOZYLGXGHX-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HNPPC and is known for its unique properties that make it a valuable tool for scientists in various fields.

Mechanism Of Action

The mechanism of action of HNPPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
HNPPC has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Anti-inflammatory effects
3. Neuroprotective effects
4. Antioxidant effects

Advantages And Limitations For Lab Experiments

The advantages of using HNPPC in lab experiments include its unique properties, such as its ability to inhibit cell growth and its anti-inflammatory effects. However, there are also limitations to using HNPPC, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and use this compound.

Future Directions

There are many potential future directions for research on HNPPC, including:
1. Further studies on the mechanism of action of HNPPC
2. Development of new cancer therapies based on HNPPC
3. Investigation of the potential use of HNPPC in the treatment of neurological disorders
4. Exploration of the use of HNPPC in the treatment of inflammatory diseases
5. Development of new synthesis methods for HNPPC to reduce costs and increase accessibility for researchers.
Conclusion:
HNPPC is a valuable tool for scientific research, with potential applications in cancer research, neurological disorders, and inflammation. While there are advantages and limitations to using HNPPC in lab experiments, there are many potential future directions for research on this compound, which could lead to the development of new therapies and treatments for a variety of diseases.

Synthesis Methods

The synthesis of HNPPC involves the reaction between 4-hydroxy-3-nitrobenzaldehyde and 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.

Scientific Research Applications

HNPPC has been used in a wide range of scientific research applications, including:
1. Cancer Research: HNPPC has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the development of new cancer therapies.
2. Neurological Disorders: HNPPC has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Inflammation: HNPPC has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(4-hydroxy-3-nitrophenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-7-17-8-5-11(6-9-17)15(20)16-12-3-4-14(19)13(10-12)18(21)22/h1,3-4,10-11,19H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISUOZYLGXGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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